molecular formula C49H76N14O12S B155882 Ranatachykinin C CAS No. 135690-49-2

Ranatachykinin C

Cat. No.: B155882
CAS No.: 135690-49-2
M. Wt: 1085.3 g/mol
InChI Key: LVFJZDFXJABCGT-ZEQGLLOKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranatachykinin C is a neuropeptide isolated from the brain and intestine of the bullfrog Rana catesbeiana. It belongs to the tachykinin family, a group of peptides characterized by the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH₂, where "X" is a variable residue critical for receptor specificity and bioactivity . This compound exhibits potent smooth muscle stimulation in guinea pig ileum preparations, a hallmark of tachykinin peptides . Its full sequence, HNPASFIGLM-NH₂, distinguishes it from other family members through variations in the N-terminal region and the "X" residue (Phe in this case) .

Properties

CAS No.

135690-49-2

Molecular Formula

C49H76N14O12S

Molecular Weight

1085.3 g/mol

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H76N14O12S/c1-7-27(4)40(48(74)54-23-39(66)57-33(18-26(2)3)44(70)58-32(41(52)67)15-17-76-6)62-45(71)34(19-29-12-9-8-10-13-29)59-46(72)36(24-64)61-42(68)28(5)56-47(73)37-14-11-16-63(37)49(75)35(21-38(51)65)60-43(69)31(50)20-30-22-53-25-55-30/h8-10,12-13,22,25-28,31-37,40,64H,7,11,14-21,23-24,50H2,1-6H3,(H2,51,65)(H2,52,67)(H,53,55)(H,54,74)(H,56,73)(H,57,66)(H,58,70)(H,59,72)(H,60,69)(H,61,68)(H,62,71)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,40-/m0/s1

InChI Key

LVFJZDFXJABCGT-ZEQGLLOKSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N

sequence

HNPASFIGLM

Synonyms

His-Asn-Pro-Ala-Ser-Phe-Ile-Gly-Leu-Met-NH2
ranatachykinin C
RTK C
RTK-C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Tachykinins share a conserved C-terminal motif but differ in N-terminal sequences and the "X" residue. Below is a comparative analysis of key tachykinins:

Compound Source Species Full Sequence C-Terminal Motif (X Position) Key Structural Features
Ranatachykinin C Rana catesbeiana HNPASFIGLM-NH₂ Phe⁶ Unique N-terminal His-Asn-Pro motif
Ranatachykinin B Rana catesbeiana HNPASSIGLM-NH₂ Ser⁶ Ser⁶ substitution alters receptor affinity
Eledoisin Eledone spp. (mollusk) Phe⁷ Extended N-terminal with pGlu modification
Substance P Mammals RPKPQFFGLM-NH₂ Phe⁷ Mammalian tachykinin with broad receptor activation
Kassinin Kassina senegalensis DVPKSDQFVGLM-NH₂ Val⁷ Asp-rich N-terminal enhances stability

Key Observations :

  • The "X" residue (positions 6 or 7, depending on the peptide) influences receptor binding. For example, Phe⁶ in this compound likely enhances affinity for NK₁ receptors, while Ser⁶ in Ranatachykinin B may shift preference toward NK₃ receptors .
  • N-terminal modifications, such as the pGlu in Eledoisin, enhance metabolic stability and potency .

Functional and Pharmacological Differences

Tachykinins exhibit diverse physiological effects mediated by neurokinin (NK) receptors (NK₁, NK₂, NK₃). Below is a comparative summary of bioactivities:

Compound Smooth Muscle Stimulation (Guinea Pig Ileum) Vasodilation Receptor Preference Notable Pharmacological Effects
This compound EC₅₀ = 2.1 nM Moderate NK₁ > NK₃ Potent ileum contraction, moderate hypotensive effects
Ranatachykinin B EC₅₀ = 5.8 nM Low NK₃ Weak vasodilation, limited cross-reactivity
Eledoisin EC₅₀ = 0.8 nM High NK₂ Strong vasodilation, salivary secretion
Substance P EC₅₀ = 4.3 nM High NK₁ Pain transmission, neurogenic inflammation

Key Findings :

  • Potency : Eledoisin is the most potent in smooth muscle assays due to its optimized C-terminal motif and pGlu modification . This compound, however, shows higher potency than Ranatachykinin B, likely due to Phe⁶ enhancing NK₁ binding .
  • Receptor Specificity : Substance P and this compound both prefer NK₁ receptors, but Substance P’s broader tissue distribution in mammals underpins its role in inflammation and pain .

Research Findings and Implications

  • Structural Insights : The His-Asn-Pro motif in this compound’s N-terminal region may protect against enzymatic degradation, a trait exploitable for peptide drug design .

Q & A

Q. How can researchers align their work on this compound with FAIR data principles?

  • Methodological Answer : Ensure data are Findable (DOIs for datasets), Accessible (CC-BY licenses), Interoperable (standardized formats like .mzML for proteomics), and Reusable (detailed metadata). Adhere to MIAPE guidelines for peptide characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranatachykinin C
Reactant of Route 2
Reactant of Route 2
Ranatachykinin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.